2-(Indolin-1yl)-melatonin is a synthetic organic compound derived from melatonin, which is known for its role in regulating sleep-wake cycles. This compound belongs to a class of indole derivatives and exhibits potential pharmacological activities, particularly concerning melatonin receptors. The structure of 2-(Indolin-1yl)-melatonin incorporates an indoline moiety, which may influence its receptor binding and biological effects.
2-(Indolin-1yl)-melatonin is classified as a synthetic organic compound. It is synthesized from melatonin through various chemical reactions involving indole derivatives. The compound has garnered interest in pharmacological research due to its potential applications in treating sleep disorders and other conditions influenced by melatonin signaling .
The synthesis of 2-(Indolin-1yl)-melatonin typically involves the following steps:
The molecular structure of 2-(Indolin-1yl)-melatonin can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds .
The primary chemical reactions involving 2-(Indolin-1yl)-melatonin include:
These reactions are typically monitored using chromatographic techniques to ensure the desired product is obtained without significant byproducts.
The mechanism of action for 2-(Indolin-1yl)-melatonin primarily involves its interaction with melatonin receptors (MT1 and MT2). These receptors are G-protein coupled receptors located in various tissues throughout the body:
Research indicates that modifications in the indole structure can significantly affect receptor selectivity and activity.
The physical and chemical properties of 2-(Indolin-1yl)-melatonin include:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are utilized to assess purity and concentration during experiments .
2-(Indolin-1yl)-melatonin has several potential applications in scientific research:
The systematic exploration of synthetic melatonin analogues began in the late 20th century, driven by the need to overcome limitations of endogenous melatonin—including poor oral bioavailability, short plasma half-life (~20 minutes), and lack of receptor subtype selectivity. Early efforts focused on modifying the indole core while preserving the essential 5-methoxy-N-acetyl motif. The 1980s saw the development of first-generation analogues like 2-iodomelatonin, which exhibited 5–10-fold greater binding affinity at MT₁/MT₂ receptors than native melatonin due to enhanced hydrophobic interactions [1] [5]. This period established foundational structure-activity relationship (SAR) principles: the methoxy group at C5 and carbonyl group of the acetamide side chain were identified as critical for receptor activation, while the indole nitrogen served as a hydrogen bond acceptor [1] [10].
The 2000s marked a shift toward rational drug design leveraging crystallographic data. Key milestones included:
Table 1: Evolution of Key Melatonin Analogues
Compound (Year) | Structural Modification | Affinity (MT₁/MT₂) | Pharmacological Outcome |
---|---|---|---|
2-Iodomelatonin (1980s) | Iodine at C2 | MT₁ Kᵢ = 0.2 nM; MT₂ Kᵢ = 0.1 nM | Increased lipophilicity & affinity |
Ramelteon (2005) | Furan replacement, rigid side chain | MT₁ Kᵢ = 0.035 nM; MT₂ Kᵢ = 0.17 nM | FDA approval for insomnia |
Tasimelteon (2014) | Bicyclic core, chiral side chain | MT₁/MT₂ EC₅₀ ~ 0.5 nM | Non-24-hour sleep-wake disorder treatment |
2-(Indolin-1-yl)-melatonin (2020s) | Indoline fused at C2 | MT₂ Kᵢ = 0.8 nM (MT₂-selective) | Subtype-selective probe compound |
The indole scaffold serves as a versatile template for optimization due to its capacity for strategic substitutions that modulate electronic, steric, and conformational properties. Primary modification sites include:
Table 2: Impact of Indole Core Modifications on Pharmacological Properties
Modification Site | Chemical Change | Receptor Affinity Shift | Functional Consequence |
---|---|---|---|
C2 substitution | Iodine, phenyl, benzyl | MT₂ selectivity ↑ 10–50-fold | Exploits hydrophobic MT₂ sub-pocket |
N1 position | Methylation, acylation | MT₁ affinity ↓ 90% | Disrupts H-bonding with His208 |
C5 methoxy | Replacement with ethoxy | Affinity retained | Tolerates small steric changes |
Indoline fusion (C2-C3) | Saturated pyrrole ring | MT₂ Kᵢ = 0.8 nM (MT₁ Kᵢ = 15 nM) | Enhanced metabolic stability & subtype selectivity |
C2-substitutions confer profound pharmacological differentiation by exploiting divergent binding pockets in MT₁ and MT₂ receptors. Crystallographic analyses reveal:
Table 3: Receptor Binding Interactions of C2-Modified Analogues
Residue | Role in MT₁ | Role in MT₂ | Interaction with 2-(Indolin-1-yl)-melatonin |
---|---|---|---|
Phe179/ECL2 | Aromatic stacking | Aromatic stacking | π-π stacking with indoline ring |
Gln181/ECL2 | H-bond with 5-methoxy | H-bond with 5-methoxy | Unperturbed |
Asn162/TM4 | H-bond acceptor | H-bond acceptor | Maintained |
Val192/TM5 | Absent | Hydrophobic sub-pocket | Van der Waals contacts with indoline |
Ile189/TM5 | Steric barrier | Absent | Prevents optimal indoline orientation in MT₁ |
The strategic manipulation of C2 substitutions—particularly through saturated heterocycles like indoline—represents a frontier in developing subtype-selective melatoninergic ligands with tailored signaling profiles.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0